Fispemifen

Übersicht

Beschreibung

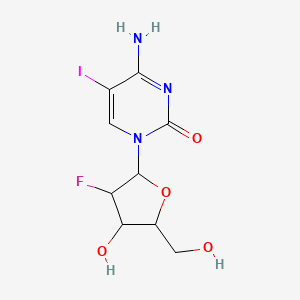

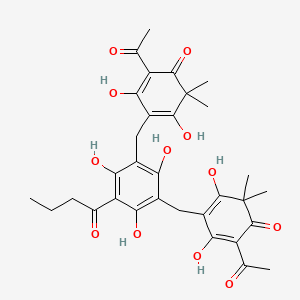

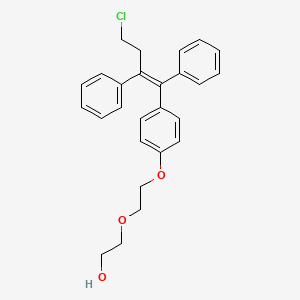

Fispemifene is a nonsteroidal selective estrogen receptor modulator belonging to the triphenylethylene group. It was developed for the treatment of male hypogonadism but was abandoned and never marketed . The compound has a molecular formula of C26H27ClO3 and a molar mass of 422.95 g/mol .

Wissenschaftliche Forschungsanwendungen

Fispemifen wurde auf seine potenzielle Anwendung bei der Behandlung von männlichen Hormonmängeln und -anomalien untersucht . Es hat sich bei der Behandlung von Erkrankungen wie erektiler Dysfunktion, Hypogonadismus und multiplem endokrinem Neoplasien als vielversprechend erwiesen . Zusätzlich wurde this compound in Tiermodellen der chronischen nicht-bakteriellen Prostatitis auf seine entzündungshemmenden Eigenschaften untersucht .

Wirkmechanismus

This compound wirkt als selektiver Östrogenrezeptormodulator, bindet an Östrogenrezeptoren und stimuliert oder blockiert die Aktivität von Östrogen in verschiedenen Gewebetypen . Diese selektive Bindung ermöglicht es this compound, seine Wirkungen auf bestimmte Gewebe auszuüben, ohne andere zu beeinflussen, was es zu einem gezielten Therapeutikum macht.

Wirkmechanismus

Target of Action

Fispemifene is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . Its primary targets are the estrogen receptors, which play a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development, modulation of the immune system, and regulation of mood and cognition .

Mode of Action

As a SERM, Fispemifene selectively binds to estrogen receptors and either stimulates or blocks estrogen’s activity in different tissue types . This selective binding allows Fispemifene to act as an agonist or antagonist depending on the specific physiological context, thereby modulating the effects of estrogen in the body .

Biochemical Pathways

These include pathways related to cell growth and differentiation, inflammation, and various metabolic processes .

Pharmacokinetics

These properties are crucial in determining the drug’s bioavailability, i.e., the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Fispemifene’s action depend on the specific context of its use. As a SERM, Fispemifene can have diverse effects on different tissues, depending on whether it acts as an agonist or antagonist of estrogen receptors .

Biochemische Analyse

Biochemical Properties

These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes are derived from the common phenylpropene skeleton building block .

Cellular Effects

Fispemifene has been shown to significantly attenuate the glandular form of inflammation induced in the dorsolateral prostatic lobes in the hormonal milieu of the decreased androgen/estrogen ratio . The anti-inflammatory action was seen in the decreased number of acini containing intraluminal neutrophils .

Molecular Mechanism

As a selective estrogen receptor modulator, it is likely to exert its effects through modulation of estrogen receptors .

Vorbereitungsmethoden

Fispemifen kann unter Verwendung von Ospemifen als Ausgangsmaterial synthetisiert werden. Die Syntheseroute umfasst mehrere Schritte, darunter die Bildung von Zwischenverbindungen und die Verwendung spezifischer Reaktionsbedingungen . Die industriellen Produktionsmethoden für this compound basieren auf diesen Syntheserouten und gewährleisten die Reinheit und Ausbeute der Verbindung.

Analyse Chemischer Reaktionen

Fispemifen durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Fispemifen ähnelt anderen selektiven Östrogenrezeptormodulatoren wie Tamoxifen, Raloxifen und Ospemifen Im Gegensatz zu Tamoxifen und Raloxifen, die hauptsächlich bei Frauen-bedingten Erkrankungen eingesetzt werden, konzentrierte sich die Entwicklung von this compound auf männliche Gesundheitsprobleme .

Referenzen

Eigenschaften

IUPAC Name |

2-[2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClO3/c27-16-15-25(21-7-3-1-4-8-21)26(22-9-5-2-6-10-22)23-11-13-24(14-12-23)30-20-19-29-18-17-28/h1-14,28H,15-20H2/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZTZAQIKKGTDB-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCOCCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCOCCO)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870330 | |

| Record name | Fispemifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341524-89-8 | |

| Record name | Fispemifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341524-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fispemifene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341524898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fispemifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fispemifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fispemifene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VZ2833V08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fispemifene interact with its target and what are the downstream effects?

A1: Fispemifene (Z-2-{2-[4-(4-Chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol) is a selective estrogen receptor modulator (SERM) [, , ]. It binds to estrogen receptors, acting as an agonist or antagonist depending on the target tissue []. In the prostate, Fispemifene exhibits anti-estrogenic effects by blocking estrogen-induced expression of biomarkers like progesterone receptor (PR) and Fos-related antigen 2 (Fra2) [, ]. This anti-estrogenic activity is believed to contribute to its anti-inflammatory effects in the prostate, as demonstrated by a decrease in the number of inflamed acini and reduced prolactin concentration in serum [, ].

Q2: Can you elaborate on the connection between Fispemifene's anti-estrogenic effects and its anti-inflammatory action in the prostate?

A2: While the exact mechanism is not fully elucidated, studies suggest a strong link between estrogen and prostatic inflammation [, ]. Elevated estrogen levels, particularly in the context of a decreased testosterone-to-estradiol ratio, are believed to promote inflammation in the prostate []. Fispemifene, by blocking estrogenic action in the prostate, disrupts this pathway. This is supported by observations of reduced inflammatory markers and decreased immune cell infiltration in the prostate following Fispemifene treatment [, ].

Q3: What is the significance of the experimental model used to study Fispemifene and prostatic inflammation?

A3: The Noble rat model is particularly relevant for studying prostatic inflammation because it mimics the cellular composition and inflammation patterns observed in human prostatitis [, ]. The model utilizes a combined treatment of testosterone and estradiol, creating a hormonal milieu with a decreased testosterone-to-estradiol ratio, similar to what is seen in aging men []. This allows researchers to investigate the impact of hormonal changes on prostatic inflammation and evaluate the efficacy of potential treatments like Fispemifene [, ].

Q4: Are there any insights into the potential role of Fispemifene in prostate cancer based on this research?

A4: Research using the Noble rat model suggests a potential link between chronic prostatic inflammation and prostate cancer development []. The observation of inflammatory infiltrates adjacent to precancerous lesions, but not adenocarcinomas, suggests that inflammation might play a role in the early stages of carcinogenesis []. While more research is needed, Fispemifene's anti-inflammatory effects in this model warrant further investigation into its potential role in prostate cancer prevention or treatment [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-imidazol-1-yl)propyl]-5-thien-2-ylisoxazole-3-carboxamide](/img/structure/B1672651.png)